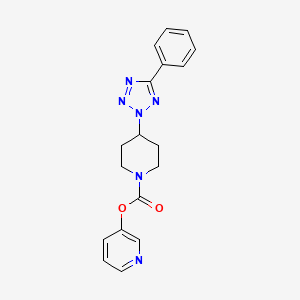
pyridin-3-yl 4-(5-phenyltetrazol-2-yl)piperidine-1-carboxylate
Übersicht
Beschreibung
Pyridin-3-yl 4-(5-phenyl-2H-tetrazol-2-yl)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with a pyridinyl group and a tetrazolyl group. This compound is of interest due to its potential applications in medicinal chemistry and materials science. The presence of the tetrazole ring, known for its high nitrogen content, contributes to the compound’s unique chemical properties and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of pyridin-3-yl 4-(5-phenyltetrazol-2-yl)piperidine-1-carboxylate typically involves multi-step organic reactions. One common method includes the Chan–Evans–Lam coupling reaction, where 5-phenyl-1H-tetrazole is treated with pyridin-3-ylboronic acid . The reaction conditions often involve the use of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, typically nitrogen, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization might be employed to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
Pyridin-3-yl 4-(5-phenyl-2H-tetrazol-2-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the tetrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or other strong bases in an aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a fully saturated piperidine ring.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, pyridin-3-yl 4-(5-phenyltetrazol-2-yl)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
Biologically, this compound has potential applications as a pharmacophore in drug design. The tetrazole ring is known to mimic carboxylic acids, making it useful in the development of enzyme inhibitors and receptor antagonists.
Medicine
In medicine, derivatives of this compound could be explored for their potential therapeutic effects. The tetrazole ring is a common feature in many drugs, including antihypertensive agents and antibiotics .
Industry
Industrially, this compound could be used in the development of new materials with specific properties, such as high nitrogen content for energetic materials or as a ligand in coordination chemistry.
Wirkmechanismus
The mechanism of action of pyridin-3-yl 4-(5-phenyltetrazol-2-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The tetrazole ring can form hydrogen bonds and ionic interactions with proteins, potentially inhibiting enzyme activity or blocking receptor sites. The exact pathways and targets would depend on the specific biological context and the modifications made to the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Losartan: An antihypertensive drug that also contains a tetrazole ring.
Latamoxef: A cephalosporin antibiotic with a tetrazole moiety.
Pemiroplast: A histamine receptor blocker with a tetrazole group.
Uniqueness
Pyridin-3-yl 4-(5-phenyl-2H-tetrazol-2-yl)piperidine-1-carboxylate is unique due to its combination of a piperidine ring with both a pyridinyl and a tetrazolyl group
Eigenschaften
Molekularformel |
C18H18N6O2 |
|---|---|
Molekulargewicht |
350.4 g/mol |
IUPAC-Name |
pyridin-3-yl 4-(5-phenyltetrazol-2-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C18H18N6O2/c25-18(26-16-7-4-10-19-13-16)23-11-8-15(9-12-23)24-21-17(20-22-24)14-5-2-1-3-6-14/h1-7,10,13,15H,8-9,11-12H2 |
InChI-Schlüssel |
HGCSBCXCTUEHIP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1N2N=C(N=N2)C3=CC=CC=C3)C(=O)OC4=CN=CC=C4 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details









Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














